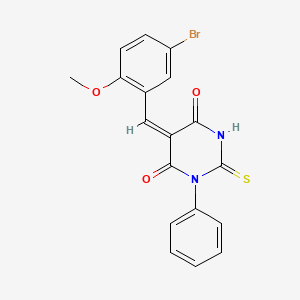
N-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as NPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPSB is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of NPSB is not fully understood. However, it is believed that NPSB exerts its biological effects through the inhibition of certain enzymes and receptors. For example, NPSB has been shown to inhibit the activity of carbonic anhydrase, which plays a role in maintaining acid-base balance in the body. Additionally, NPSB has been shown to bind to the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
NPSB has been shown to have a wide range of biochemical and physiological effects. For example, NPSB has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation. Additionally, NPSB has been shown to have antitumor effects, which may be useful in the treatment of cancer. However, further research is needed to fully understand the biochemical and physiological effects of NPSB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPSB in lab experiments is its wide range of biological activities. Additionally, NPSB is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using NPSB in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity of NPSB and its potential effects on human health.
Direcciones Futuras
There are several potential future directions for the study of NPSB. One potential direction is the development of new analogs of NPSB that have improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of NPSB and its potential applications in the treatment of various diseases. Finally, the potential use of NPSB as a tool for studying the role of certain enzymes and receptors in biological processes should be explored.
Métodos De Síntesis
The synthesis of NPSB involves the reaction between N-methyl-N-phenylsulfonamide and 1-piperidinylcarbonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography to obtain pure NPSB.
Aplicaciones Científicas De Investigación
NPSB has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Additionally, NPSB has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which play important roles in various biological processes.
Propiedades
IUPAC Name |
N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(17-10-4-2-5-11-17)25(23,24)18-12-8-9-16(15-18)19(22)21-13-6-3-7-14-21/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHCVFTVTUILQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [4-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenoxy]acetate](/img/structure/B5202980.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)

![N-allyl-2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5202995.png)
![N-(2-methoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5202997.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)

![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)